2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a difluoroacetic acid moiety at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses halopyridines as starting materials, which undergo halogen-metal exchange with lithium or magnesium reagents, followed by borylation using trialkylborates . Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: Similar in structure but contains a boronic acid moiety instead of a difluoroacetic acid group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a benzonitrile group and is used in coordination chemistry.
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-5-3-7(4-6(2)12-5)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
XYGMLKISMATUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.